N-Butyl-2,2-dichloroacetamide
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Overview
Description
N-Butyl-2,2-dichloroacetamide is an organic compound with the molecular formula C6H11Cl2NO It is a member of the acetamide family and is characterized by the presence of two chlorine atoms attached to the acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-2,2-dichloroacetamide can be synthesized through the reaction of butylamine with dichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C4H9NH2+Cl2CHCOCl→C6H11Cl2NO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2,2-dichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce butylamine and dichloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the chlorine atoms.
Acids and Bases: Can catalyze hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Butylamine and dichloroacetic acid.
Scientific Research Applications
N-Butyl-2,2-dichloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, such as its impact on gut microbiota.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of herbicide safeners and other agrochemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2,2-dichloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may affect enzyme activity or cellular pathways by binding to proteins or other biomolecules. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Diallyl-2,2-dichloroacetamide: Another dichloroacetamide with similar properties.
N-Chloro-2,2-dichloroacetamide: An emerging nitrogenous disinfection by-product.
Uniqueness
N-Butyl-2,2-dichloroacetamide is unique due to its specific butyl group, which can influence its reactivity and interactions compared to other dichloroacetamides. This uniqueness can make it more suitable for certain applications, such as specific synthetic routes or biological studies.
Properties
CAS No. |
5345-74-4 |
---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
N-butyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
JBYXKEJXXFUJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(Cl)Cl |
Origin of Product |
United States |
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